2-(2-Methylpyridin-3-yl)pyrrolidine-1-carbaldehyde

描述

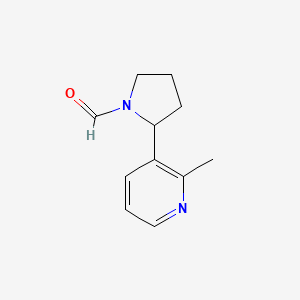

2-(2-Methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic organic compound featuring a pyrrolidine ring (a five-membered amine) linked to a 2-methylpyridine moiety via a carbaldehyde group at the 1-position of pyrrolidine. The pyridine ring is substituted with a methyl group at the 2-position, which influences steric and electronic properties.

属性

分子式 |

C11H14N2O |

|---|---|

分子量 |

190.24 g/mol |

IUPAC 名称 |

2-(2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C11H14N2O/c1-9-10(4-2-6-12-9)11-5-3-7-13(11)8-14/h2,4,6,8,11H,3,5,7H2,1H3 |

InChI 键 |

QGPKWTJYHKLQLJ-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC=N1)C2CCCN2C=O |

产品来源 |

United States |

科学研究应用

2-(2-甲基吡啶-3-基)吡咯烷-1-甲醛在科学研究中有几种应用:

药物化学: 该化合物被用作开发生物活性分子的支架.

有机合成: 它用作合成更复杂有机分子的通用中间体.

生物学研究: 该化合物的衍生物正在研究其潜在的治疗效果.

作用机制

2-(2-甲基吡啶-3-基)吡咯烷-1-甲醛的作用机制涉及其与特定分子靶标的相互作用。 吡咯烷环的立体化学和取代基的空间取向在其生物活性中起着至关重要的作用 . 该化合物可以与对映选择性蛋白质结合,根据立体异构体导致不同的生物学特性 .

类似化合物:

吡咯烷-2-酮: 共享吡咯烷环,但缺乏吡啶部分.

吡咯烷-2,5-二酮: 吡咯烷的另一种衍生物,具有不同的官能团.

独特性: 2-(2-甲基吡啶-3-基)吡咯烷-1-甲醛是独特的,因为它同时具有吡啶环和吡咯烷环,这使得它能够进行各种化学反应和生物活性 .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs Identified:

2-(6-(Dimethylamino)-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde (CAS 1352536-40-3)

N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide (Catalog entry 202)

Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate (CAS 1142191-73-8)

Comparative Analysis:

Table 1: Structural and Molecular Features

*Calculated based on formula C₁₁H₁₄N₂O.

Key Differences and Implications:

Substituent Effects on Pyridine Ring The target compound has a simple 2-methyl group on the pyridine ring, offering moderate steric hindrance and electron-donating effects. This modification may enhance interactions with biological targets (e.g., receptors or enzymes). The chloro-iodo derivative features halogen atoms (electron-withdrawing groups), which could reduce aromatic reactivity and increase stability toward electrophilic substitution.

Backbone Modifications The pivalamide-hydroxymethyl analog replaces the carbaldehyde with a bulky pivalamide group and adds a hydroxymethyl-pyrrolidine chain.

Molecular Weight and Functional Diversity

- The target compound has the lowest molecular weight (~190.24), favoring bioavailability in drug discovery contexts.

- Higher molecular weight analogs (e.g., 323.52 g/mol for ) may exhibit reduced membrane permeability but increased target affinity due to extended functional groups.

生物活性

2-(2-Methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is a pyridine-based compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a pyridine ring substituted with a pyrrolidine moiety and an aldehyde group. This unique structure may influence its interaction with biological systems, potentially leading to diverse pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : The compound has been shown to influence enzyme activity, which may contribute to its therapeutic potential.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds, including this one, exhibit antibacterial and antifungal properties .

- Anti-Thrombolytic Activity : Related compounds have demonstrated significant anti-thrombolytic effects, suggesting potential applications in cardiovascular therapies .

Synthesis

The synthesis of this compound can be achieved through various methods. One notable approach involves the palladium-catalyzed Suzuki cross-coupling reaction, which allows for the formation of novel pyridine derivatives with moderate to good yields. The reaction typically employs arylboronic acids and is facilitated by appropriate catalysts .

Case Study 1: Anti-Thrombolytic Activity

In a study examining the anti-thrombolytic activity of pyridine derivatives, it was found that certain structural modifications significantly enhanced activity. For instance, compounds with halogen substitutions showed increased efficacy against clot formation. The compound 2i exhibited a high anti-thrombolytic activity of 31.61%, indicating the importance of specific functional groups in enhancing biological activity .

Case Study 2: Antimicrobial Properties

In vitro tests conducted on pyrrolidine derivatives demonstrated notable antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged significantly, showcasing the compound's potential as an antimicrobial agent. For example, certain derivatives displayed MIC values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。